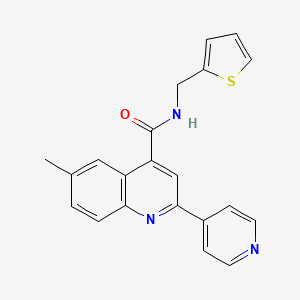

6-methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

Übersicht

Beschreibung

6-Methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is part of a broad class of compounds that have been synthesized and studied for their diverse chemical and biological activities. These compounds often exhibit potent antibacterial, antitumor, and enzyme inhibition properties due to their unique structural features.

Synthesis Analysis

The synthesis of related quinoline and thienopyridine compounds involves various strategies, including cyclocondensation, Friedlander synthesis, and modifications thereof. These methodologies enable the introduction of substituents at strategic positions to enhance the compound's activity and selectivity (Degorce et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of quinoline or thienopyridine cores, which are crucial for their biological activity. Structural modifications, such as the introduction of methyl or pyridinyl groups, play a significant role in determining the compound's properties and interactions with biological targets (Leung et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization, acylation, and alkylation, which allow for the synthesis of diverse derivatives with potential biological activities. The presence of functional groups such as carboxamide and pyridinyl enhances the compound's reactivity and interaction with biological molecules (Kantevari et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. Polymorphic forms can exist, showing differences in crystal packing and stability, which can affect the compound's biological activity and formulation (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, are determined by the compound's functional groups. The quinoline and thienopyridine cores, along with substituents like methyl and pyridinyl groups, contribute to the compound's ability to participate in diverse chemical reactions, providing a basis for further modifications and optimization of biological activity (Clayden et al., 2005).

Wissenschaftliche Forschungsanwendungen

1. Antibacterial Activity and DNA-Gyrase Inhibition

A study by Domagala et al. (1988) explored a series of quinolinecarboxylic acids, related to 6-methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, for their antibacterial activity and DNA-gyrase inhibition. These compounds demonstrated correlations between DNA gyrase inhibition and antibacterial potency, providing insights into the structural requirements for antibacterial activity in this class of compounds (Domagala et al., 1988).

2. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

Degorce et al. (2016) identified a series of 3-quinoline carboxamides as potent inhibitors of the ATM kinase. These molecules, which include derivatives similar to the compound of interest, have potential applications in cancer research, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).

3. Anion and Neutral Guest Recognition

Dorazco-González et al. (2010) investigated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide, closely related to the compound , for their ability to bind anions and neutral guests. These compounds showed strong binding affinities, suggesting potential applications in anion sensing and molecular recognition (Dorazco-González et al., 2010).

4. Antitubercular Agents

Kantevari et al. (2011) synthesized and evaluated various quinoline derivatives, including structures similar to 6-methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, for their antitubercular activity. These compounds demonstrated promising potential as antitubercular agents (Kantevari et al., 2011).

5. Cytotoxic Activity in Cancer Research

Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . These derivatives exhibited potent cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Deady et al., 2003).

Eigenschaften

IUPAC Name |

6-methyl-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-14-4-5-19-17(11-14)18(21(25)23-13-16-3-2-10-26-16)12-20(24-19)15-6-8-22-9-7-15/h2-12H,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTVBQNMZCMRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)

![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)

![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)

![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)

![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)

![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)

![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)

![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)